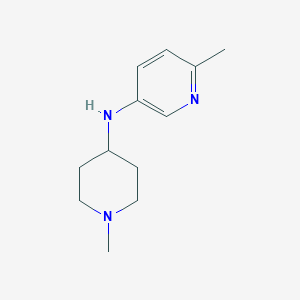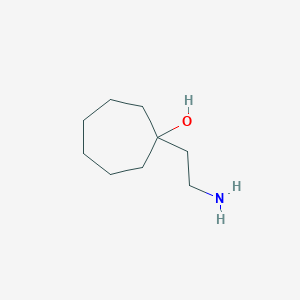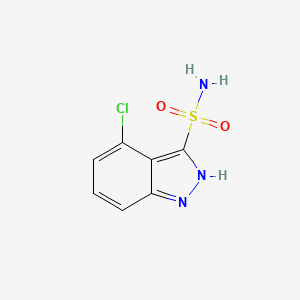
1H-Indazole-3-sulfonamide, 4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-sulfonamide, 4-chloro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a sulfonamide group and a chlorine atom in the 4-position enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The sulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base . The chlorine atom can be introduced through electrophilic substitution reactions using chlorinating agents .
Industrial Production Methods: Industrial production of 1H-Indazole-3-sulfonamide, 4-chloro- often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are commonly employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-sulfonamide, 4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted indazole derivatives .
Scientific Research Applications
1H-Indazole-3-sulfonamide, 4-chloro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazole-3-sulfonamide, 4-chloro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . The chlorine atom enhances the compound’s binding affinity to its targets, increasing its potency . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
1H-Indazole-3-sulfonamide: Lacks the chlorine atom, which may result in different biological activities and reactivity.
4-Chloro-1H-indazole: Lacks the sulfonamide group, affecting its potential biological activities and chemical reactivity.
1H-Indazole-3-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness: 1H-Indazole-3-sulfonamide, 4-chloro- is unique due to the presence of both the sulfonamide group and the chlorine atom, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C7H6ClN3O2S |
|---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
4-chloro-2H-indazole-3-sulfonamide |
InChI |
InChI=1S/C7H6ClN3O2S/c8-4-2-1-3-5-6(4)7(11-10-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |
InChI Key |
DQWKZUKFAGEGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B13270549.png)

![1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13270565.png)

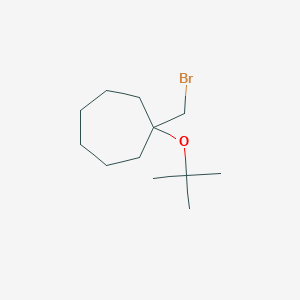
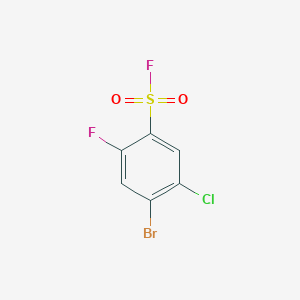
![{4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13270586.png)

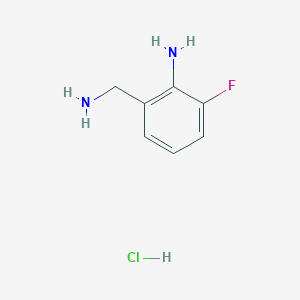
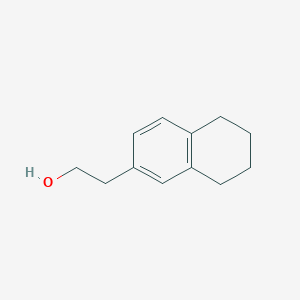
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13270610.png)

